molecular formula C22H19FN4O3 B2506402 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260909-29-2

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2506402
CAS No.: 1260909-29-2
M. Wt: 406.417
InChI Key: SZYDKOTXWDDOEY-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features a complex molecular structure, making it intriguing for various chemical reactions and studies on its mechanism of action.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves multiple steps, including the formation of the oxadiazole ring, coupling with the pyrrole group, and subsequent acetamide formation. Typical reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the compound.

Industrial Production Methods: Industrial synthesis might involve scalable batch processes, optimized for efficiency, safety, and cost-effectiveness. The production line could include automated systems for precise control of reaction parameters, purification stages like crystallization or chromatography, and rigorous quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound is reactive towards a variety of chemical transformations such as oxidation, reduction, and substitution reactions. Each type of reaction can alter different functional groups within the molecule, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenation agents could be used under specific conditions (temperature, pressure, solvent choice) to modify the chemical structure. Each reagent and condition set provides a pathway to different chemical products.

Major Products Formed from These Reactions: Products from these reactions vary depending on the specific pathways chosen. For instance, oxidation may lead to carboxylated or hydroxylated derivatives, while substitution reactions might introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

This compound finds use in multiple fields:

  • Chemistry: : As a model compound for studying reaction mechanisms, synthesis of novel derivatives, and as a catalyst or reagent in various chemical processes.

  • Biology: : In bioorganic chemistry and molecular biology, it serves as a probe to study enzyme interactions and protein-ligand binding.

  • Medicine: : Potential therapeutic applications due to its unique structural properties, possibly affecting biological pathways and exhibiting bioactivity.

  • Industry: : Used in the development of new materials, pharmaceuticals, and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Compared to other compounds like 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide, this compound features a fluorophenyl group, imparting distinct chemical and physical properties. Similar compounds include:

  • 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrole

  • N-(2-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetamide

  • 4-fluorophenyl derivatives in related chemical structures

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-14-5-10-19(29-2)17(12-14)24-20(28)13-27-11-3-4-18(27)22-25-21(26-30-22)15-6-8-16(23)9-7-15/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDKOTXWDDOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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